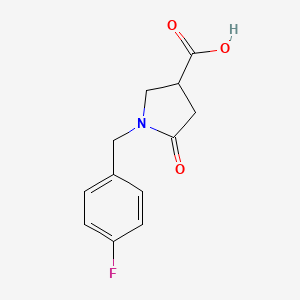

3-hydroxy-2-(quinazolin-4-ylamino)propanoic Acid Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

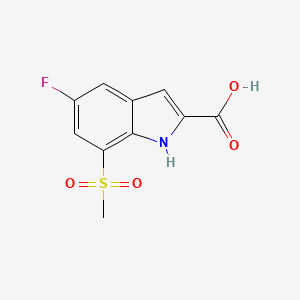

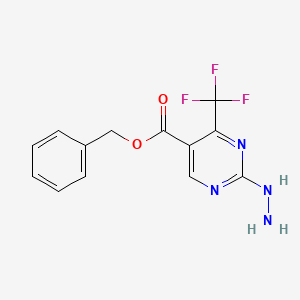

“3-hydroxy-2-(quinazolin-4-ylamino)propanoic Acid Hydrochloride” is a chemical compound with the empirical formula C11H11N3O3 . It is a solid substance . The compound is also known as NBQX, which is an antagonist of ionotropic glutamate receptors.

Molecular Structure Analysis

The molecular weight of “this compound” is 233.22 . The SMILES string representation of the molecule is O=C(O)C(CO)NC1=NC=NC2=CC=CC=C12 .Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its empirical formula is C11H11N3O3 and its molecular weight is 233.22 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has been conducted on the synthesis of quinazoline derivatives through innovative methods. For instance, new (quinazolin-4-ylamino)methylphosphonates were synthesized via microwave irradiation, displaying weak to good anti-Tobacco mosaic virus (TMV) activity, highlighting a rapid and efficient synthetic route for producing compounds with potential antiviral properties (Luo et al., 2012). Moreover, the synthesis of 4-hydroxybenzo[h]quinolin-2-(1H)-one from 3-(naphthalen-1-ylamino)-3-oxopropanoic acid demonstrates the chemical versatility of quinazoline derivatives and their potential in creating novel dyes and materials (Rufchahi & Gilani, 2012).

Pharmaceutical Applications

Quinazoline derivatives have shown promise in various pharmaceutical applications. The design and synthesis of novel quinazoline derivatives as cytotoxic agents against lymphoma cell lines provide evidence of their potential in cancer therapy, with some compounds showing higher cytotoxic activity than reference drugs (Hassan & Hassan, 2013). Additionally, quinazoline-based compounds have been identified as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating their potential in anti-tumor and anti-angiogenesis therapies (Wissner et al., 2005).

Antimicrobial and Antiviral Activities

Quinazoline derivatives have also been evaluated for their antimicrobial and antiviral activities. Novel azetidinyl-3-quinazolin-4-one hybrids were synthesized and showed promising antimicrobial activity against both gram-positive and gram-negative bacteria, with some compounds exhibiting potent antitubercular activity (Myangar & Raval, 2012). This underscores the potential of quinazoline derivatives in developing new antimicrobial agents.

Analytical and Quality Control Methods

The development of analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids, including quinazolin-4(3H)-one propanoic acids, indicates the significance of these compounds in pharmaceutical development. The study emphasizes the need for specific analytical techniques, such as 13C NMR-spectroscopy, for the quality control of these compounds, reflecting their potential as scaffolds for creating antimicrobial drugs (Zubkov et al., 2016).

Wirkmechanismus

As mentioned earlier, “3-hydroxy-2-(quinazolin-4-ylamino)propanoic Acid Hydrochloride” is also known as NBQX, which is an antagonist of ionotropic glutamate receptors. This suggests that it may inhibit the action of glutamate, a neurotransmitter, on its receptors.

Eigenschaften

IUPAC Name |

3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3.ClH/c15-5-9(11(16)17)14-10-7-3-1-2-4-8(7)12-6-13-10;/h1-4,6,9,15H,5H2,(H,16,17)(H,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXWZYFMQXUVMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC(CO)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride](/img/structure/B1304078.png)

![N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B1304092.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1304103.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride](/img/structure/B1304104.png)